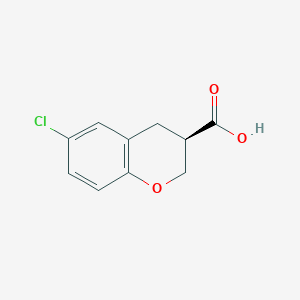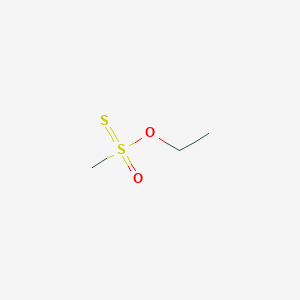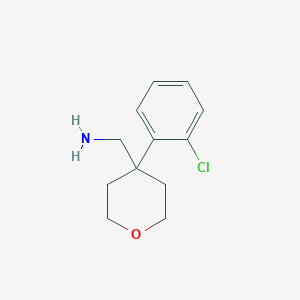
(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound that belongs to the class of organic compounds known as phenylpyrans. These compounds are characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, fused to a phenyl group. The presence of a chlorine atom on the phenyl ring and a methanamine group attached to the tetrahydropyran ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the tetrahydropyran ring is alkylated with a chlorobenzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorophenyl group and the methanamine moiety can influence its binding affinity and specificity for these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with the chlorine atom in a different position on the phenyl ring.
(4-(2-bromophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a bromine atom instead of chlorine.
(4-(2-fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The unique positioning of the chlorine atom on the phenyl ring and the presence of the methanamine group in (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine can result in distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)oxan-4-yl]methanamine |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 |
InChI Key |
LSNGXCZGRKUJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



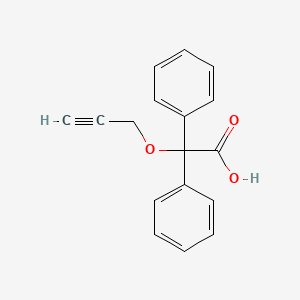
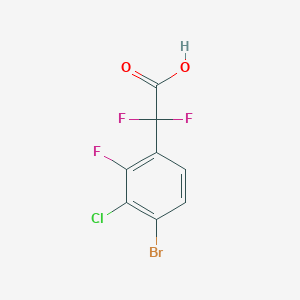
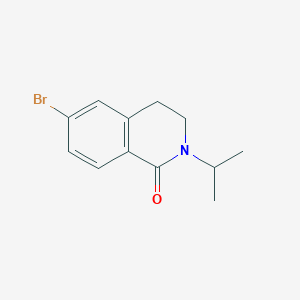
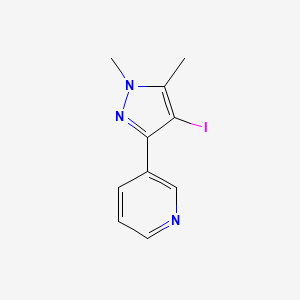

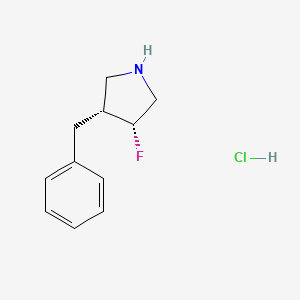
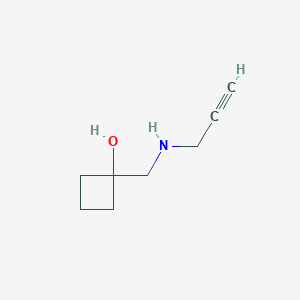
![3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B13340977.png)

![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)

